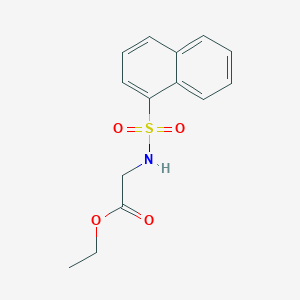
Ethyl 2-(naphthalene-1-sulfonamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(naphthalene-1-sulfonamido)acetate is an organic compound with the chemical formula C14H15NO4S and a molecular weight of 293.34 g/mol . It is a solid substance that is soluble in some organic solvents . This compound is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules .
Méthodes De Préparation
Ethyl 2-(naphthalene-1-sulfonamido)acetate can be synthesized through organic synthesis routes. One common method involves the reaction of naphthalene-1-sulfonyl chloride with ethyl glycinate in the presence of a base . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Ethyl 2-(naphthalene-1-sulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-(naphthalene-1-sulfonamido)acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-(naphthalene-1-sulfonamido)acetate involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity . The specific pathways involved depend on the target molecule and the context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 2-(naphthalene-1-sulfonamido)acetate can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A simpler sulfonamide used as an antibiotic.
N-(1-naphthylsulfonyl)glycine: A similar compound with a glycine moiety instead of an ethyl ester.
The uniqueness of this compound lies in its specific structure, which combines the naphthalene ring with the sulfonamide and ethyl ester groups, providing distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C14H15NO4S |
|---|---|
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
ethyl 2-(naphthalen-1-ylsulfonylamino)acetate |
InChI |
InChI=1S/C14H15NO4S/c1-2-19-14(16)10-15-20(17,18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,15H,2,10H2,1H3 |
Clé InChI |
ATLVMLQSSOSRBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















